5-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol
Description
5-[(3,4-Dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative featuring a 1,2,4-triazole core substituted at position 4 with a 4-phenoxyphenyl group and at position 5 with a (3,4-dimethoxyphenyl)methyl moiety. Structurally, the combination of electron-donating methoxy groups and the bulky phenoxyphenyl substituent may influence its electronic properties, solubility, and biological interactions.
Triazole-3-thiol derivatives are widely studied for diverse applications, including antimicrobial , anticonvulsant , and corrosion inhibition activities.
Properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-27-20-13-8-16(14-21(20)28-2)15-22-24-25-23(30)26(22)17-9-11-19(12-10-17)29-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHXTYMROQAKLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NNC(=S)N2C3=CC=C(C=C3)OC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, including anti-tubercular activity, cytotoxic effects against cancer cell lines, and potential applications in drug development.
- Molecular Formula : C23H21N3O3S
- Molecular Weight : 419.5 g/mol
- CAS Number : 380431-16-3
- IUPAC Name : this compound
Anti-Tubercular Activity
Recent studies have demonstrated that triazole derivatives exhibit promising anti-tubercular properties. The compound this compound has been evaluated for its efficacy against Mycobacterium tuberculosis (MTB), including multi-drug-resistant strains. In a study utilizing the resazurin microtiter assay (REMA), it was found to inhibit the growth of MTB at concentrations as low as 5.5 µg/mL for sensitive strains and 11 µg/mL for resistant strains .
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of this compound have also been investigated against various cancer cell lines. In vitro studies indicated that it exhibits significant cytotoxicity against breast carcinoma (MCF7) and colon carcinoma (HCT116) cell lines. The IC50 values reported for these cell lines were approximately 6.2 μM for HCT116 and 27.3 μM for MCF7 . This suggests potential use in cancer therapeutics.
The mechanism by which this compound exerts its biological effects is linked to its interaction with specific cellular targets. Research indicates that triazole derivatives can inhibit key enzymes involved in bacterial and cancer cell metabolism. For instance, the binding affinity of this compound to β-ketoacyl carrier protein synthase III (FabH) and other relevant targets has been highlighted as a critical factor in its anti-tubercular activity .
Case Studies and Research Findings
- Anti-TB Activity : A study focused on various triazole derivatives found that modifications on the triazole nucleus significantly enhanced anti-TB activity. The specific substitution patterns on the phenyl rings were correlated with increased binding affinity to MTB targets .
- Cytotoxic Studies : In a comparative analysis of several triazole compounds, it was observed that those with methoxy substitutions exhibited superior cytotoxicity against cancer cell lines compared to their unsubstituted counterparts .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related 4H-1,2,4-triazole-3-thiol derivatives, their substituents, synthesis routes, and observed properties:
Structural and Electronic Effects
- Electron-Donating vs. Withdrawing Groups : Methoxy groups (target compound) enhance electron density on the triazole ring, possibly improving interactions with biological targets. In contrast, nitro or sulfonyl groups decrease electron density, affecting redox properties and stability.
- Thiol Reactivity : The -SH group enables derivatization; for example, S-alkylation with Cs₂CO₃ (as in ) or formation of disulfide bonds. The target compound’s thiol may exhibit similar reactivity for prodrug design.
Q & A
Q. How to design a robust SAR study for optimizing the bioactivity of this compound?
- Methodological Answer :
- Step 1 : Synthesize a library of analogs with systematic substitutions (e.g., -OCH₃ → -Cl, -Br on phenyl rings).
- Step 2 : Test in vitro activity against target pathogens/cell lines with positive controls (e.g., ciprofloxacin for bacteria).
- Step 3 : Apply multivariate statistical analysis (e.g., PCA or PLS) to correlate substituent properties (Hammett σ, logP) with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
